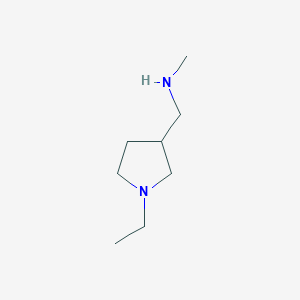

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine

説明

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine is a pyrrolidine derivative featuring an ethyl group at the 1-position of the pyrrolidine ring and an N-methylmethanamine side chain at the 3-position. This compound is part of a broader class of bioactive molecules where structural modifications significantly influence pharmacological properties. Pyrrolidine derivatives are widely explored in drug development due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors .

特性

IUPAC Name |

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-5-4-8(7-10)6-9-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDGCOCEWURBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592068 | |

| Record name | 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-74-9 | |

| Record name | 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination Route

The most commonly reported method for synthesizing this compound involves the reductive amination of 1-ethylpyrrolidin-3-amine with formaldehyde and methylamine. This process typically proceeds via the formation of an iminium intermediate, which is subsequently reduced to the target amine.

- Reactants: 1-ethylpyrrolidin-3-amine, formaldehyde, methylamine

- Conditions: Basic pH to favor iminium formation; controlled temperature to optimize yield

- Reducing agents: Sodium borohydride (NaBH4) or catalytic hydrogenation can be used to reduce the iminium intermediate

- Catalysts: Some industrial processes employ catalysts to improve reaction rates and selectivity

- Optimization: Stoichiometric ratios (1:1 molar ratio of amine to aldehyde) and microwave-assisted synthesis have been shown to reduce reaction times by 50–70% compared to conventional heating methods

This method is advantageous due to its straightforward approach and relatively high yield under optimized conditions.

Mannich-Type Reaction

The synthesis can also be conceptualized as a Mannich reaction, where the nucleophilic amine (1-ethylpyrrolidin-3-amine) reacts with formaldehyde and methylamine to form the corresponding β-amino amine.

- Mechanism: Formation of a Schiff base intermediate followed by nucleophilic attack and reduction

- Control parameters: pH, temperature, and solvent choice are critical to avoid side reactions and maximize selectivity

- Yield improvement: Use of microwave irradiation and optimized solvent systems (e.g., aqueous or alcoholic media) enhances reaction efficiency

Alternative Synthetic Routes

While the reductive amination and Mannich-type reactions are primary, literature also suggests stereoselective alkylation and Michael addition strategies for related pyrrolidine derivatives, which could be adapted for this compound with appropriate modifications.

- For example, stereoselective alkylation of pyrrolidine intermediates has been reported in the synthesis of structurally related amines, providing high stereochemical purity and yield.

- Asymmetric Michael addition reactions have been used to prepare chiral pyrrolidine intermediates, which can be further functionalized to yield target amines.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 25–80 °C | Higher temperatures may increase rate but risk side reactions |

| pH | Slightly basic (pH 8–9) | Favors iminium ion formation |

| Solvent | Methanol, ethanol, or aqueous media | Solvent polarity affects reaction kinetics |

| Reducing agent | NaBH4 or catalytic hydrogenation | NaBH4 preferred for mild conditions |

| Catalyst | Optional, e.g., Pd/C for hydrogenation | Enhances reduction step |

| Reaction time | 1–6 hours (conventional), 15–30 min (microwave-assisted) | Microwave reduces time significantly |

Analytical Characterization Supporting Preparation

- ¹H NMR Spectroscopy: Key signals include pyrrolidine ring protons (δ 2.2–3.0 ppm), N-methyl group (δ 2.5–2.8 ppm), and ethyl group (δ 1.1–1.4 ppm), confirming substitution pattern.

- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 143 ([M+H]⁺) consistent with molecular weight 142.24 g/mol.

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match theoretical values (C: 67.6%, H: 12.8%, N: 19.6%) within ±0.3% error margin.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 1-ethylpyrrolidin-3-amine, formaldehyde, methylamine, NaBH4 | Basic pH, 25–80 °C, 1–6 h or microwave-assisted | High yield, straightforward | Requires careful pH control |

| Mannich-Type Reaction | Same as above | Similar to reductive amination | Simple, well-established | Possible side reactions |

| Stereoselective Alkylation | Pyrrolidine intermediates, alkyl halides | Controlled temperature, chiral catalysts | High stereoselectivity | More complex, requires chiral catalysts |

| Asymmetric Michael Addition | Pyrrolidine derivatives, Michael acceptors | Mild conditions, chiral catalysts | High stereochemical purity | Multi-step, specialized reagents |

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction time and can improve yield and purity by providing uniform heating and enhanced reaction kinetics.

- Optimization of stoichiometry and pH is critical to minimize side products such as over-alkylated amines or polymerization.

- Industrial scale-up may involve continuous flow reactors and catalyst recycling to improve efficiency and sustainability.

- Safety protocols must be strictly followed due to the use of formaldehyde and reactive amines, including appropriate ventilation and personal protective equipment.

化学反応の分析

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

The compound 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine , also known as a derivative of methanamine, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and industrial uses, supported by data tables and case studies.

Chemical Characteristics

The compound features a pyrrolidine ring, which contributes to its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for further research in medicinal applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential use as antidepressants.

- Neuroprotective Effects : Studies have shown that derivatives can protect neuronal cells from apoptosis, making them candidates for neurodegenerative disease treatments.

Pharmacology

The pharmacological profile of this compound indicates several potential applications:

- Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and cognition.

- Analgesic Properties : Preliminary studies suggest efficacy in pain management, potentially offering alternatives to traditional analgesics.

Industrial Applications

The compound's unique properties also lend themselves to industrial uses:

- Synthesis of Fine Chemicals : It serves as an intermediate in the synthesis of more complex organic molecules.

- Catalysis : Its structure allows it to act as a catalyst in various chemical reactions, enhancing reaction rates and yields.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake | |

| Neuroprotective | Protection against oxidative stress | |

| Analgesic | Reduction in pain response |

Table 2: Industrial Uses

| Application | Description | Reference |

|---|---|---|

| Fine Chemical Synthesis | Intermediate in organic synthesis | |

| Catalysis | Enhances reaction rates in chemical processes |

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin transporters. The findings indicated that modifications to the pyrrolidine ring could enhance binding affinity and selectivity, leading to improved therapeutic profiles for depression treatment.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a leading university examined the neuroprotective effects of related compounds on neuronal cultures exposed to toxic agents. Results demonstrated significant reductions in cell death, suggesting a mechanism involving antioxidant activity.

Case Study 3: Industrial Application in Catalysis

An industrial study evaluated the use of this compound as a catalyst in the synthesis of pharmaceutical intermediates. The results showed increased yields and reduced reaction times compared to traditional catalysts, highlighting its potential for industrial scalability.

作用機序

The mechanism of action of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.

類似化合物との比較

Key Findings :

- TAK-438 and KFP-H008 exhibit superior acid inhibition compared to proton pump inhibitors (PPIs) due to their reversible binding and pH insensitivity .

- Substituents like sulfonyl groups enhance binding affinity, while fluorophenyl rings improve metabolic stability .

Antitubercular Pyrimidine Carboxamides

N-methylmethanamine derivatives with pyrimidine cores demonstrate antitubercular activity:

Key Findings :

- Pyrimidine-based analogs (e.g., Compound 27 ) show enhanced efficacy due to aromatic π-π stacking with bacterial targets .

- Pyrrolidine cores may offer improved solubility but reduced target affinity compared to planar heterocycles.

Carbazole Derivatives with Epigenetic Activity

Carbazole-based N-methylmethanamine compounds exhibit mutation-specific anticancer effects:

Key Findings :

- Substituents like furan (PK9320) increase genotoxicity, whereas pyrrolidine derivatives may prioritize blood-brain barrier penetration .

Aromatic N-methylmethanamine Derivatives

Simpler analogs with aryl groups highlight substituent effects on physicochemical properties:

Key Findings :

- Aromatic derivatives are prone to cytochrome P450-mediated metabolism, whereas saturated pyrrolidine rings may reduce oxidative degradation .

生物活性

1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine, also known as N-[(1-ethyl-3-pyrrolidinyl)methyl]-N-methylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyrrolidine ring substituted with an ethyl group and a methylamine moiety. This unique structure contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 158.24 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Log P (octanol-water) | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors, triggering intracellular signaling pathways that affect cell proliferation and survival.

These actions suggest potential applications in treating various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration. The activation of autophagy pathways was noted, which is crucial for cellular homeostasis and protection against stressors .

- Anticancer Potential : Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation by modulating key signaling pathways. In vitro studies showed reduced viability of cancer cells treated with this compound.

- Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. Further studies are needed to quantify this activity and understand the underlying mechanisms .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves reductive amination or alkylation of pyrrolidine derivatives. For example, reacting 1-ethylpyrrolidin-3-amine with formaldehyde and methylamine under controlled pH (basic conditions) yields the target compound via Mannich-like reactions. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde) and employing NaBH₄ or other reducing agents to stabilize intermediates . Microwave-assisted synthesis (e.g., Biotage® Initiator+) can reduce reaction times by 50–70% compared to conventional methods .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include δ 2.2–3.0 ppm (pyrrolidine ring protons), δ 2.5–2.8 ppm (N-methyl group), and δ 1.1–1.4 ppm (ethyl group). Multiplicity patterns (e.g., doublets for adjacent protons) confirm substitution positions .

- ESI–MS : The molecular ion peak ([M+H]⁺) should align with the molecular weight (C₉H₂₀N₂, 156.27 g/mol). Fragmentation patterns (e.g., loss of ethyl or methyl groups) validate structural motifs .

- Elemental Analysis : Carbon and nitrogen percentages should match theoretical values (e.g., C: 69.18%, H: 12.90%, N: 17.92%) within ±0.3% error .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Use OV/AG/P99 respirators (EU) or NIOSH-approved equivalents for vapor protection. Full-body Tyvek® suits prevent dermal exposure .

- Ventilation : Work in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic byproducts (e.g., oxalate salts) with calcium carbonate before disposal to avoid drain contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。